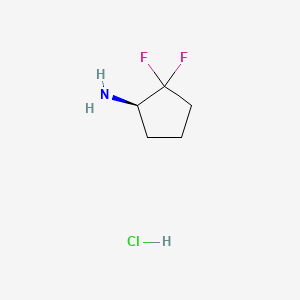
(R)-2,2-Difluorocyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with two fluorine atoms and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation:
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.
Chiral Resolution: The resulting mixture of enantiomers is resolved using chiral chromatography or crystallization techniques to obtain the desired (1R) enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to primary or secondary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary or secondary amines
Substitution: Hydroxylated or alkylated cyclopentane derivatives
Scientific Research Applications
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1S)-2,2-difluorocyclopentan-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,2-difluorocyclopentan-1-amine: Lacks the hydrochloride salt form, affecting its solubility and stability.
Cyclopentanamine: A simpler analog without fluorine substitution, resulting in different reactivity and biological properties.
Uniqueness
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is unique due to its chiral nature and the presence of fluorine atoms, which confer distinct chemical and biological properties. The compound’s ability to interact with specific molecular targets and its enhanced stability make it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C5H10ClF2N |
|---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
(1R)-2,2-difluorocyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H/t4-;/m1./s1 |
InChI Key |
NKKPWPHIGLLMRF-PGMHMLKASA-N |
Isomeric SMILES |
C1C[C@H](C(C1)(F)F)N.Cl |
Canonical SMILES |
C1CC(C(C1)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



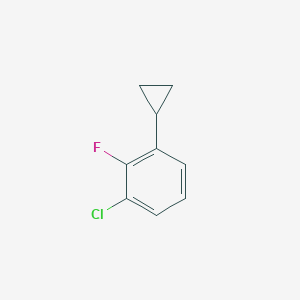
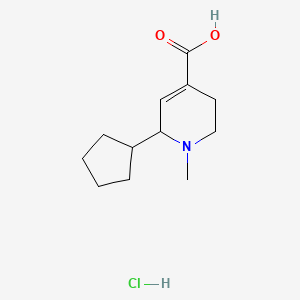
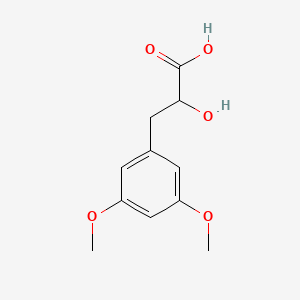

![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)
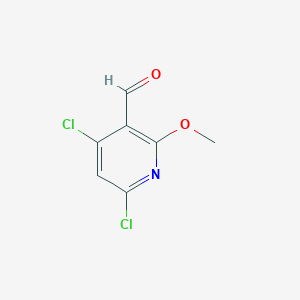
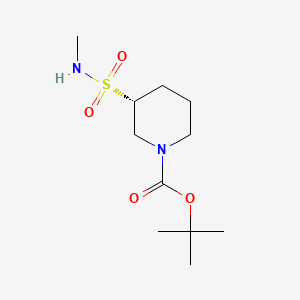
![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
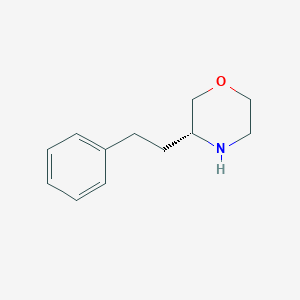
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
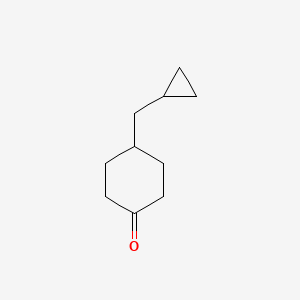
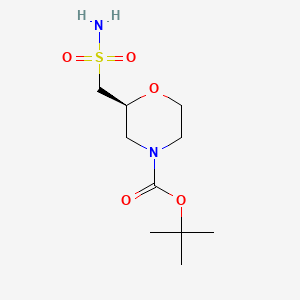
![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
